molecular formula C4H10N2O4 B12061369 L-Asparagine-13C4 monohydrate

L-Asparagine-13C4 monohydrate

Cat. No.: B12061369
M. Wt: 154.10 g/mol
InChI Key: RBMGJIZCEWRQES-KFYBRNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Asparagine-13C4 (monohydrate): is a labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is isotopically labeled with carbon-13, making it valuable for various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Asparagine-13C4 (monohydrate) is synthesized by incorporating carbon-13 into the L-Asparagine molecule. The process typically involves the use of isotopically labeled precursors in a controlled chemical reaction. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods: Industrial production of L-Asparagine-13C4 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: L-Asparagine-13C4 (monohydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids .

Scientific Research Applications

Chemistry: L-Asparagine-13C4 (monohydrate) is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions .

Biology: In biological research, L-Asparagine-13C4 (monohydrate) is used to trace metabolic pathways and study amino acid metabolism. It helps in understanding the role of asparagine in cellular processes and protein synthesis .

Medicine: The compound is used in medical research to study the metabolism of asparagine in cancer cells. It helps in developing targeted therapies for cancer treatment by understanding how cancer cells utilize asparagine .

Industry: In the pharmaceutical industry, L-Asparagine-13C4 (monohydrate) is used in the development of new drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .

Mechanism of Action

L-Asparagine-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The compound is incorporated into proteins and peptides, where it plays a role in the biosynthesis of glycoproteins. The carbon-13 labeling allows researchers to track the metabolic fate of asparagine and study its role in various cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: L-Asparagine-13C4 (monohydrate) is unique due to its specific carbon-13 labeling, which provides detailed insights into the metabolic pathways and interactions of asparagine. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular changes is essential .

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

154.10 g/mol

IUPAC Name

(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1;

InChI Key

RBMGJIZCEWRQES-KFYBRNFPSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.